2-cyclopropyl-N-(2-methoxy-5-methylphenyl)imidazo[1,2-b]pyridazine-6-carboxamide
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Overview
Description
2-cyclopropyl-N-(2-methoxy-5-methylphenyl)imidazo[1,2-b]pyridazine-6-carboxamide is a complex organic compound that belongs to the class of imidazo[1,2-b]pyridazines. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The unique structure of this compound, featuring a cyclopropyl group and a methoxy-methylphenyl moiety, contributes to its distinct chemical properties and biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-cyclopropyl-N-(2-methoxy-5-methylphenyl)imidazo[1,2-b]pyridazine-6-carboxamide typically involves multi-step organic reactions. One common synthetic route includes:
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Formation of the Imidazo[1,2-b]pyridazine Core: : This step often involves the cyclization of appropriate precursors under acidic or basic conditions. For instance, starting from a pyridazine derivative, the imidazo ring can be formed through a condensation reaction with an amine.
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Introduction of the Cyclopropyl Group: : The cyclopropyl group can be introduced via a cyclopropanation reaction, often using reagents like diazomethane or cyclopropyl bromide in the presence of a catalyst.
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Attachment of the Methoxy-Methylphenyl Moiety: : This step typically involves a nucleophilic substitution reaction where the methoxy-methylphenyl group is introduced using a suitable electrophile, such as a halide or sulfonate ester.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of robust catalysts to increase yield and purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of aldehydes or carboxylic acids.
Reduction: Reduction reactions can target the imidazo ring or the carboxamide group, potentially leading to the formation of amines or alcohols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Reagents such as halides, sulfonates, and organometallic compounds are commonly employed under conditions like reflux or microwave irradiation.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce primary or secondary amines.
Scientific Research Applications
2-cyclopropyl-N-(2-methoxy-5-methylphenyl)imidazo[1,2-b]pyridazine-6-carboxamide has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential as a bioactive molecule, including its interactions with enzymes and receptors.
Medicine: It is investigated for its potential therapeutic effects, such as anti-inflammatory, anticancer, and antimicrobial activities.
Industry: The compound can be used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 2-cyclopropyl-N-(2-methoxy-5-methylphenyl)imidazo[1,2-b]pyridazine-6-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to a cascade of biochemical events. For example, it may bind to a receptor and block its activity, thereby modulating a signaling pathway involved in inflammation or cell proliferation.
Comparison with Similar Compounds
Similar Compounds
Imidazo[1,2-b]pyridazine Derivatives: These compounds share the core structure but differ in their substituents, leading to variations in their biological activities.
Cyclopropyl-Containing Compounds: These compounds are known for their stability and unique reactivity, often used in medicinal chemistry for drug design.
Methoxy-Methylphenyl Derivatives: These compounds are studied for their pharmacological properties, including analgesic and anti-inflammatory effects.
Uniqueness
2-cyclopropyl-N-(2-methoxy-5-methylphenyl)imidazo[1,2-b]pyridazine-6-carboxamide is unique due to its specific combination of functional groups, which confer distinct chemical properties and biological activities. Its cyclopropyl group provides rigidity and stability, while the methoxy-methylphenyl moiety enhances its interaction with biological targets.
This compound’s unique structure and properties make it a valuable subject of study in various fields, from synthetic chemistry to pharmacology.
Properties
IUPAC Name |
2-cyclopropyl-N-(2-methoxy-5-methylphenyl)imidazo[1,2-b]pyridazine-6-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N4O2/c1-11-3-7-16(24-2)14(9-11)20-18(23)13-6-8-17-19-15(12-4-5-12)10-22(17)21-13/h3,6-10,12H,4-5H2,1-2H3,(H,20,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LRYMMRFIPUSDSD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OC)NC(=O)C2=NN3C=C(N=C3C=C2)C4CC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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